![molecular formula C13H21NO4 B2663085 Tert-butyl 3-oxo-8-oxa-1-azaspiro[4.5]decane-1-carboxylate CAS No. 2169630-15-1](/img/structure/B2663085.png)
Tert-butyl 3-oxo-8-oxa-1-azaspiro[4.5]decane-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 3-oxo-8-oxa-1-azaspiro[4.5]decane-1-carboxylate is a chemical compound with the molecular formula C13H21NO4 . It has a molecular weight of 255.31 . The compound is typically stored at room temperature and appears as a solid under normal conditions .
Synthesis Analysis
The synthesis of tert-butyl 3-oxo-8-oxa-1-azaspiro[4.5]decane-1-carboxylate involves the reaction of one such compound with N,N-dimethylformamide dimethyl acetal . This reaction is known to readily react with substrates containing an active methylene group . The reaction gives a mixture of isomeric condensation products .Molecular Structure Analysis
The InChI code for this compound is 1S/C13H21NO4/c1-12(2,3)18-11(16)14-9-10(15)8-13(14)4-6-17-7-5-13/h4-9H2,1-3H3 . This code provides a unique identifier for the molecular structure of the compound.Chemical Reactions Analysis
The compound reacts with N,N-dimethylformamide dimethyl acetal at a molar ratio of 1:1.5 in toluene . The reaction, which lasts for 2 hours, results in a mixture of isomeric condensation products . These products are then separated due to their different solubilities in hexane .Physical And Chemical Properties Analysis
The compound has a molecular weight of 255.31 . It is a solid at room temperature and is typically stored in a dry environment at 2-8°C .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactivity
Researchers have developed methods for synthesizing spirocyclic compounds, including tert-butyl 3-oxo-8-oxa-1-azaspiro[4.5]decane-1-carboxylate, exploring their chemical reactivity for potential applications in creating biologically active heterocyclic compounds. Moskalenko et al. (2012) detailed a procedure for synthesizing spirocyclic 3-oxotetrahydrofurans, highlighting the reactivity of tert-butyl 3-oxo-8-oxa-1-azaspiro[4.5]decane-1-carboxylate with N,N-dimethylformamide dimethyl acetal to yield isomeric condensation products (Moskalenko & Boev, 2012).
Supramolecular Chemistry
Graus et al. (2010) focused on the relationship between the molecular and crystal structure of cyclohexane-5-spirohydantoin derivatives, including those related to tert-butyl 3-oxo-8-oxa-1-azaspiro[4.5]decane, discussing the impact of substituents on the cyclohexane ring in supramolecular arrangements (Graus et al., 2010).
Conformational Analysis and Mimetics
The synthesis and conformational analysis of spirolactams as pseudopeptides were described by Fernandez et al. (2002), who synthesized derivatives as constrained surrogates for Pro-Leu and Gly-Leu dipeptides, demonstrating their utility in peptide synthesis and as mimetics for biological molecules (Fernandez et al., 2002).
Novel Synthetic Routes and Applications
Meyers et al. (2009) provided efficient and scalable synthetic routes to tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, highlighting its utility for further selective derivatization and its potential to access chemical space complementary to piperidine ring systems (Meyers et al., 2009).
Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it may cause certain health hazards . Specific hazard statements include H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
Eigenschaften
IUPAC Name |
tert-butyl 3-oxo-8-oxa-1-azaspiro[4.5]decane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO4/c1-12(2,3)18-11(16)14-9-10(15)8-13(14)4-6-17-7-5-13/h4-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHYCVPHRMVCMQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(=O)CC12CCOCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 3-oxo-8-oxa-1-azaspiro[4.5]decane-1-carboxylate |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.